Fluopimomide

Vue d'ensemble

Description

Fluopimomide is a newly developed broad-spectrum fungicide primarily used to control oomycetes and rhizoctonia diseases . It has been registered in China and is included in commercial formulations for use on crops like taro and tomato .

Chemical Reactions Analysis

This compound has been found to degrade rapidly in taro fields, with residues of the fungicide falling below the limit of quantitation (LOQ) within 14 days post-application . In laboratory conditions, this compound was found to be highly toxic to second-stage juveniles (J2s) and eggs of Meloidogyne incognita .Applications De Recherche Scientifique

Contrôle des maladies à oomycètes et à Rhizoctonia

Le Fluopimomide est un fongicide à large spectre développé principalement pour contrôler les maladies à oomycètes et à Rhizoctonia . Ces agents pathogènes sont responsables de diverses maladies des plantes, affectant les cultures du monde entier. L'application du this compound dans les milieux agricoles contribue à protéger les plantes contre ces maladies destructrices, assurant la sécurité des cultures et la stabilité du rendement.

Dissipation et distribution des résidus dans le taro

Des recherches ont été menées sur le comportement de dissipation et la distribution des résidus de this compound dans le taro, un aliment de base en Afrique, en Océanie et en Asie . L'étude a mis au point une méthode de chromatographie liquide haute performance couplée à la spectrométrie de masse en tandem pour détecter les résidus de this compound, fournissant des données empiriques essentielles pour l'établissement des limites maximales de résidus (LMR) dans le taro et garantir la sécurité alimentaire.

Évaluation des risques alimentaires

Le this compound a été évalué pour les risques alimentaires par le biais d'études qui mesurent ses niveaux de résidus dans les cultures alimentaires après application . Les résultats suggèrent que les risques à long terme associés à la consommation de cultures traitées au this compound sont négligeables, ce qui est crucial pour la santé des consommateurs et le respect de la réglementation.

Activités nématicides contre Meloidogyne incognita

Le this compound a montré de fortes activités nématicides contre Meloidogyne incognita, une espèce de nématodes à nœuds racinaires . Son application peut augmenter considérablement les rendements des cultures en gérant efficacement ces ravageurs, qui sont connus pour causer des dommages importants à une large gamme de plantes hôtes.

Toxicité reproductive chez les nématodes

Le composé a été évalué pour sa toxicité reproductive chez les nématodes, en particulier Meloidogyne incognita et Caenorhabditis elegans . Les résultats ont indiqué que le this compound pouvait retarder le développement des nématodes et diminuer la reproduction, ce qui est bénéfique pour contrôler les populations de nématodes dans les sols agricoles.

Mécanismes moléculaires d'action

Des études ont également approfondi les mécanismes moléculaires par lesquels le this compound inhibe la reproduction des nématodes . Comprendre ces mécanismes est essentiel pour le développement de stratégies ciblées de lutte antiparasitaire et pourrait conduire à la découverte de nouvelles applications ou à des améliorations de celles existantes.

Mécanisme D'action

Target of Action

Fluopimomide is a novel pesticide that has been found to be highly effective against nematodes, particularly the southern root-knot nematode (Meloidogyne incognita) . The primary targets of this compound are the second-stage juveniles (J2s) and eggs of Meloidogyne incognita . These nematodes are devastating threats to various crops, and this compound’s action against them helps in managing their population .

Mode of Action

The exact mode of action and target sites in nematodes by this compound remain unknown . It has been observed that this compound is highly toxic to the second-stage juveniles (j2s) and eggs of meloidogyne incognita . It delays the development of Meloidogyne incognita and decreases their reproduction .

Biochemical Pathways

This compound appears to inflict DNA damage and induce the core apoptosis pathway caused by germ-cell apoptosis, leading to the reduction of the brood size of Caenorhabditis elegans . This suggests that this compound may affect the biochemical pathways related to DNA repair and apoptosis in nematodes . .

Pharmacokinetics

It has been observed that this compound applied to the soil is effective in reducing the population densities of meloidogyne incognita . This suggests that this compound may have good soil absorption and distribution properties that allow it to effectively reach its nematode targets.

Result of Action

The action of this compound results in a significant reduction in the population densities of Meloidogyne incognita . It also reduces root galling caused by the nematode . In addition to its nematicidal effects, this compound has been observed to enhance plant height and significantly increase fruit yield of cucumber .

Action Environment

This compound is applied to the soil, suggesting that its action, efficacy, and stability may be influenced by various environmental factors such as soil type, moisture, and temperature . .

Analyse Biochimique

Biochemical Properties

Fluopimomide plays a significant role in biochemical reactions by inhibiting the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . This inhibition disrupts the energy production process in fungal cells, leading to their death. This compound interacts with various biomolecules, including proteins and enzymes, to exert its fungicidal effects. The compound’s interaction with succinate dehydrogenase is particularly crucial, as it prevents the enzyme from participating in the tricarboxylic acid cycle, thereby halting cellular respiration in the target organisms .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In fungal cells, it disrupts mitochondrial function, leading to oxidative stress and cell death . The compound influences cell signaling pathways by increasing the levels of reactive oxygen species, which can damage cellular components and trigger apoptosis . Additionally, this compound affects gene expression by downregulating genes associated with mitochondrial electron transport and upregulating stress response genes . These changes in gene expression contribute to the compound’s overall fungicidal activity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to succinate dehydrogenase, thereby inhibiting the enzyme’s activity . This inhibition leads to a buildup of succinate and a reduction in fumarate levels, disrupting the tricarboxylic acid cycle and electron transport chain . The resulting decrease in ATP production and increase in reactive oxygen species cause oxidative damage to cellular components, ultimately leading to cell death . This compound’s ability to induce oxidative stress and mitochondrial dysfunction is central to its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with its fungicidal activity persisting for extended periods . Degradation products may form over time, potentially altering its efficacy and toxicity . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained oxidative stress and mitochondrial damage . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in laboratory experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively control fungal infections without causing significant adverse effects . At higher doses, this compound can induce oxidative stress and mitochondrial damage, leading to toxicity . Threshold effects have been observed, where a certain dosage is required to achieve fungicidal activity, but exceeding this threshold can result in harmful side effects . These findings underscore the importance of determining the optimal dosage for safe and effective use.

Metabolic Pathways

This compound is involved in metabolic pathways related to mitochondrial respiration. By inhibiting succinate dehydrogenase, the compound disrupts the tricarboxylic acid cycle and electron transport chain . This disruption leads to a decrease in ATP production and an increase in reactive oxygen species, causing oxidative stress and cellular damage . This compound’s interaction with these metabolic pathways is central to its fungicidal activity and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and accumulate in mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase . Transporters and binding proteins may facilitate the movement of this compound within cells, influencing its localization and accumulation . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s efficacy and minimizing its toxicity.

Subcellular Localization

This compound primarily localizes to mitochondria, where it inhibits succinate dehydrogenase and disrupts mitochondrial function . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This localization is essential for this compound’s fungicidal activity, as it allows the compound to directly interact with its target enzyme and induce mitochondrial dysfunction.

Propriétés

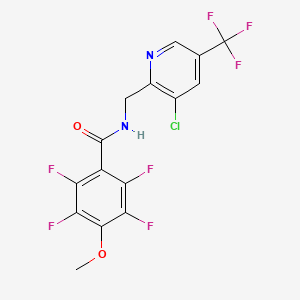

IUPAC Name |

N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClF7N2O2/c1-27-13-11(19)9(17)8(10(18)12(13)20)14(26)25-4-7-6(16)2-5(3-24-7)15(21,22)23/h2-3H,4H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJKFZQFTZJKDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1F)F)C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClF7N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101337425 | |

| Record name | Fluopimomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101337425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309859-39-9 | |

| Record name | Fluopimomide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1309859399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluopimomide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101337425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOPIMOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHK7UY7L4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Thia-9-azabicyclo[3.3.1]nonane-3,3,7-trione hydrochloride](/img/structure/B1447637.png)

![[2-(tert-Butyldimethylsilanyloxy)ethyl]ethylamine](/img/structure/B1447641.png)

![3-[(4-Fluorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1447646.png)

![2-[(Tert-butylsulfanyl)methyl]pyrrolidine hydrochloride](/img/structure/B1447647.png)

![2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447648.png)

![[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447650.png)

![2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447653.png)

![4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447654.png)

![[1-[4-(4-Fluorophenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447658.png)